quinolin-3-yl1-pentyl-1H-indole-3-carboxylate

Description

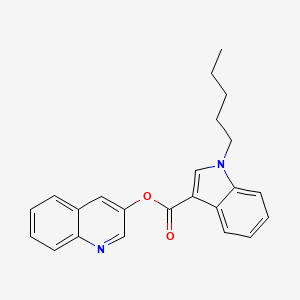

Quinolin-3-yl 1-pentyl-1H-indole-3-carboxylate is a synthetic indole-3-carboxylate derivative characterized by a quinoline moiety substituted at the 3-position and a pentyl chain attached to the indole nitrogen. This compound belongs to a class of synthetic cannabinoids (SCs) designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC) by interacting with cannabinoid receptors CB1 and CB2. Its molecular formula is C₂₃H₂₂N₂O₂, with a molecular weight of 358.4 g/mol (derived from structural analogs in ). Unlike fluorinated analogs (e.g., 5F-PB-22), it lacks a fluorine atom on the pentyl chain, which may influence its pharmacokinetic properties .

Properties

Molecular Formula |

C23H22N2O2 |

|---|---|

Molecular Weight |

358.4 g/mol |

IUPAC Name |

quinolin-3-yl 1-pentylindole-3-carboxylate |

InChI |

InChI=1S/C23H22N2O2/c1-2-3-8-13-25-16-20(19-10-5-7-12-22(19)25)23(26)27-18-14-17-9-4-6-11-21(17)24-15-18/h4-7,9-12,14-16H,2-3,8,13H2,1H3 |

InChI Key |

HEHZKKPXIYMZJA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)OC3=CC4=CC=CC=C4N=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinolin-3-yl1-pentyl-1H-indole-3-carboxylate typically involves the esterification of quinolin-8-ol with 1-pentyl-1H-indole-3-carboxylic acid. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Quinolin-3-yl1-pentyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the indole or quinoline moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: Quinolin-3-yl1-pentyl-1H-indole-3-carboxylic acid.

Reduction: Quinolin-3-yl1-pentyl-1H-indole-3-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Quinolin-3-yl1-pentyl-1H-indole-3-carboxylate has several scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for the detection of synthetic cannabinoids.

Biology: Studied for its interaction with cannabinoid receptors in the brain.

Medicine: Investigated for its potential therapeutic effects and psychoactive properties.

Industry: Utilized in the development of new synthetic cannabinoids for research purposes.

Mechanism of Action

The compound exerts its effects by binding to cannabinoid receptors (CB1 and CB2) in the brain and peripheral tissues. This binding leads to the activation of various signaling pathways, resulting in psychoactive effects such as euphoria and altered perception . The molecular targets include the G-protein coupled receptors, which mediate the effects of cannabinoids .

Comparison with Similar Compounds

Analytical and Forensic Considerations

Chromatographic Differentiation

LC-MS and GC-MS are critical for distinguishing quinolin-3-yl derivatives from analogs. For example:

| Compound | [M+H]⁺ (m/z) | Key Fragments | UV λmax (nm) |

|---|---|---|---|

| Quinolin-3-yl 1-pentyl | 359 | 214, 232, 284 | 289 |

| 5F-PB-22 (quinolin-8-yl) | 377 | 232, 259, 299 | 301 |

| Isoquinolin-6-yl analog | 359 | 214, 245, 270 | 295 |

Metabolic Stability

Fluorinated analogs like 5F-PB-22 resist oxidative metabolism (e.g., cytochrome P450-mediated degradation) more effectively than non-fluorinated compounds, leading to prolonged half-lives .

Biological Activity

Quinolin-3-yl1-pentyl-1H-indole-3-carboxylate is a synthetic cannabinoid that has garnered attention for its biological activity, particularly as a cannabinoid receptor agonist. This compound belongs to a class of indole derivatives that exhibit various pharmacological effects, including psychoactive properties and potential therapeutic applications.

Structural Characteristics

The compound features a complex structure with a quinoline moiety, a pentyl chain, and an indole carboxylate group. This unique arrangement allows it to interact with multiple biological targets, particularly the cannabinoid receptors CB1 and CB2, which are part of the endocannabinoid system.

| Feature | Description |

|---|---|

| Chemical Structure | This compound |

| Functional Groups | Quinoline, pentyl chain, indole carboxylate |

| Receptor Interaction | Agonist activity at CB1 and CB2 receptors |

This compound primarily acts as an agonist at the CB1 receptor. This interaction modulates various physiological processes, influencing signal transduction pathways and potentially affecting gene expression and metabolic processes. Studies have indicated that similar compounds can exhibit psychoactive effects, which may be beneficial for therapeutic uses in pain management and anxiety disorders .

Psychoactive Properties

Research indicates that this compound may induce psychoactive effects similar to those observed with other synthetic cannabinoids. Case studies have reported instances of psychosis associated with synthetic cannabinoid use, highlighting the need for further investigation into the safety and efficacy of such compounds .

Antiproliferative Activity

Recent studies have explored the antiproliferative effects of indole derivatives, including this compound. For example, compounds with similar structures have shown significant inhibitory effects on cancer cell lines, suggesting potential applications in oncology .

Case Studies

A notable study evaluated the pharmacological effects of quinolin derivatives in animal models. The findings revealed alterations in sensorimotor responses and nociceptive thresholds following administration of compounds similar to this compound. These results underscore the compound's potential impact on pain modulation and sensory processing .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally related compounds is essential. The table below summarizes key differences in their biological profiles:

| Compound | Receptor Affinity | Biological Effects |

|---|---|---|

| This compound | High (CB1) | Psychoactive effects; potential analgesic |

| 5F-PB22 (similar structure) | High (CB1 & CB2) | Psychoactive; associated with psychosis |

| JWH-018 (another synthetic cannabinoid) | High (CB1) | Psychoactive; used in recreational contexts |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.